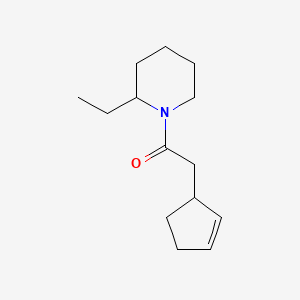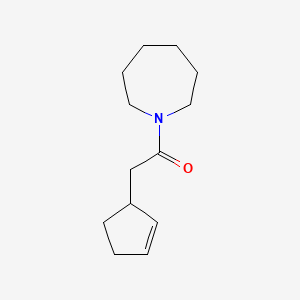
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone, also known as CPEP, is a synthetic compound that has gained attention for its potential use in scientific research. CPEP is a member of the family of cyclopentenones, which have been shown to have various biological activities, including anti-inflammatory and anti-cancer effects.
Wirkmechanismus
The mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. As mentioned earlier, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to inhibit the activity of the enzyme IKKβ, which is involved in the inflammatory response. 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has also been shown to activate the p53 pathway, which is involved in the regulation of cell growth and division.
Biochemical and Physiological Effects:
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. In addition to its effects on IKKβ and the p53 pathway, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has also been shown to inhibit the activity of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes, a type of inflammatory mediator.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone in lab experiments is its specificity for certain enzymes and signaling pathways. This specificity allows researchers to study the effects of inhibiting these targets without affecting other pathways. However, one limitation of using 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for experiments.
Zukünftige Richtungen
There are several future directions for research on 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone. One area of interest is its potential as an anti-cancer agent, as it has been shown to induce cell death in cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to inhibit the activity of IKKβ and the production of pro-inflammatory cytokines. Additionally, further studies are needed to fully understand the mechanism of action of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone and its effects on various enzymes and signaling pathways.
Synthesemethoden
The synthesis of 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone involves the reaction of cyclopentadiene with ethyl acrylate in the presence of a catalyst to form the cyclopentenone intermediate. This intermediate is then reacted with 2-ethylpiperidine in the presence of a reducing agent to form 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone. The overall yield of this synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone has been shown to have various biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. In a study published in the Journal of Medicinal Chemistry, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone was found to inhibit the activity of the enzyme IKKβ, which is involved in the inflammatory response. This inhibition led to a decrease in the production of pro-inflammatory cytokines, suggesting that 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone may have potential as an anti-inflammatory agent.
In another study published in the Journal of Biological Chemistry, 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone was found to induce cell death in cancer cells by activating the p53 pathway. This pathway is involved in the regulation of cell growth and division, and its activation can lead to the death of cancer cells. These findings suggest that 2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone may have potential as an anti-cancer agent.
Eigenschaften
IUPAC Name |
2-cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-2-13-9-5-6-10-15(13)14(16)11-12-7-3-4-8-12/h3,7,12-13H,2,4-6,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWSBDBGNYVXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CC2CCC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopent-2-en-1-yl-1-(2-ethylpiperidin-1-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[1-(1,3-benzothiazol-2-yl)ethyl]piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7515557.png)


![N-[4-(cyanomethyl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7515566.png)

![2-[(3,4-Dimethylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7515577.png)

![(2,6-Dimethylmorpholin-4-yl)-[3-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7515587.png)
![N-[1-(1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B7515591.png)
![2-Cyclopent-2-en-1-yl-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7515611.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide](/img/structure/B7515615.png)


